N,N-Dimethyltryptamine
Overview
Description
Dimethyltryptamine is a naturally occurring hallucinogenic compound found in various plants and animals, including humans. It is a derivative and structural analog of tryptamine. Dimethyltryptamine is known for its powerful psychedelic effects and has been used in various cultural and religious rituals as an entheogen .
Scientific Research Applications
Dimethyltryptamine has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure and function of tryptamines. In biology, it is studied for its role in neurotransmission and its effects on brain function. In medicine, dimethyltryptamine is being investigated for its potential therapeutic effects in treating mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Additionally, it is used in industry for the synthesis of other tryptamine derivatives .
Mechanism of Action
Target of Action
N,N-Dimethyltryptamine (DMT) is a psychedelic compound that primarily targets the Sigma-1 receptor (Sig-1R) and serotonin receptors . The Sig-1R plays a key role in the neuronal cytopathology of Alzheimer’s disease (AD) and is involved in endoplasmic reticulum-mitochondria crosstalk . DMT also interacts with serotonin receptors, acting as an agonist at some types and an antagonist at others .
Mode of Action
DMT acts as a Sig-1R agonist , which may have potential therapeutic effects through protecting neuronal endoplasmic reticulum-mitochondrial interplay . As a serotonergic hallucinogen , DMT apparently acts as an agonist at some types of serotonin receptors and an antagonist at others .
Biochemical Pathways
DMT’s activity in the body involves three steps after endogenous synthesis :
Pharmacokinetics
DMT is rapidly cleared for all doses with a mean elimination half-life of 9-12 minutes . In vitro clearance of DMT was reduced through the inhibition of monoamine oxidase-A (MAO-A), CYP2D6, and to a lesser extent CYP2C19 .
Result of Action
DMT has been found to display potent protective effects against hypoxia via sigma-1 receptor activation in human primary iPSC-derived cortical neurons and microglia-like immune cells . It also restores the decreased Sig-1R levels and reinstates the expression of multiple mitochondria-associated membrane (MAM)-associated proteins .
Action Environment
DMT can be inhaled, ingested, or injected, and its effects depend on the dose, as well as the mode of administration . When inhaled or injected, the effects last about five to fifteen minutes. Effects can last three hours or more when orally ingested along with a monoamine oxidase inhibitor (MAOI), such as the ayahuasca brew of many native Amazonian tribes .
Future Directions
There are several new directions and experiments proposed to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .
Biochemical Analysis
Biochemical Properties
DMT is biosynthesized by aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT) . It interacts with several biomolecules, including serotonin and melatonin, making them structural analogs of DMT . It is also a functional and structural analog of other psychedelic tryptamines such as O-acetylpsilocin, psilocybin, psilocin, NB-DMT, O-methylbufotenin, and bufotenin .
Cellular Effects
DMT has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, DMT has been shown to restore the decreased Sigma-1 receptor levels of 3×TG-AD transgenic mice, reinstating the expression of multiple mitochondria-associated membrane (MAM)-associated proteins .
Molecular Mechanism
DMT exerts its effects at the molecular level through various mechanisms. It acts as an agonist at some types of serotonin receptors and an antagonist at others . It also interacts with sigma-1 receptors, which play a key role in cellular differentiation, neuroplasticity, and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DMT have been observed to change over time . It has been noted for its rapid onset and short duration of action . A significant increase of DMT levels in the rat visual cortex was observed following induction of experimental cardiac arrest .
Dosage Effects in Animal Models
The effects of DMT vary with different dosages in animal models . For instance, chronic DMT (2 mg/kg) markedly alleviated cognitive impairment of 3×TG-AD mice .
Metabolic Pathways
DMT is involved in several metabolic pathways. It is produced in many species of plants often in conjunction with its close chemical relatives 5-methoxy-N,N-dimethyltryptamine and bufotenin . It is biosynthesized by aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT) .
Transport and Distribution
DMT is believed to cross the blood-brain barrier via Mg2+ and ATP-dependent uptake, followed by uptake through serotonin uptake transporters (SERT) on neuronal plasma membranes, and finally, sequestration into synaptic vesicles from the cytoplasm via the vesicular monoamine transporter 2, VMAT2 .
Subcellular Localization
Current studies suggest that DMT may play a role in the endoplasmic reticulum-mitochondria crosstalk via the activation of Sigma-1 receptors
Preparation Methods
Dimethyltryptamine can be synthesized through several methods. One common synthetic route involves the reaction of indole with oxalyl chloride to form indole-3-carboxaldehyde, which is then reacted with nitromethane to produce 3-(2-nitrovinyl)indole. This intermediate is reduced using a reducing agent such as lithium aluminum hydride to yield dimethyltryptamine . Industrial production methods often involve the extraction of dimethyltryptamine from plants, such as Mimosa hostilis and Psychotria viridis, which contain high concentrations of the compound .
Chemical Reactions Analysis
Dimethyltryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include indole derivatives and other substituted tryptamines .
Comparison with Similar Compounds
Dimethyltryptamine is structurally similar to other psychedelic tryptamines such as psilocybin, psilocin, and 5-methoxy-dimethyltryptamine. it is unique in its rapid onset and short duration of action, making it distinct from other psychedelics like lysergic acid diethylamide and psilocybin mushrooms. Similar compounds include psilocybin, psilocin, 4-acetoxy-dimethyltryptamine, and bufotenin .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMULVCHRPCFFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Record name | N,N-Dimethyltryptamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/N,N-Dimethyltryptamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60110053 | |
Record name | N,N-Dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60110053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
60-80 °C | |
Record name | N,N-Dimethyltryptamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in dilute acetic and dilute mineral acids | |
Record name | N,N-Dimethyltryptamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
DMT acts as a non-selective agonist at most or all of the serotonin receptors., N,N-dimethyltryptamine (DMT) is a hallucinogen found endogenously in human brain that is commonly recognized to target the 5-hydroxytryptamine 2A receptor or the trace amine-associated receptor to exert its psychedelic effect. DMT has been recently shown to bind sigma-1 receptors, which are ligand-regulated molecular chaperones whose function includes inhibiting various voltage-sensitive ion channels. Thus, it is possible that the psychedelic action of DMT might be mediated in part through sigma-1 receptors. ..., The psychotomimetic agent dimethyltryptamine (DMT) has been identified as an endogenous compound in the central nervous system of rodents using a sensitive electron capture gas chromatographic technique. DMT along with its proposed precursor, tryptamine, were identified and quantitated as the heptafluorobutyryl derivatives. A specific high affinity binding site on synaptosomal membranes has been proposed for DMT. This proposal is based on equilibrium dialysis experiments which indicate that DMT at a concentration of 1X10-5M will displace d-LSD on isolated membranes but will not displace bound serotonin at the same concentration. When DMT interacts with the synaptosomal membranes at a concentration of 5X10-10M, the membrane-bound enzyme adenylate cyclase is stimulated such that adenosine3', 5'-monophosphate (cAMP) is produced at a rate of 100 pM/min/mg of protein (2.3 times the endogenous rate). It has also been shown that its presumed precursor, tryptamine, inhibits this process. ... From data obtained in this study it has been postulated that DMT may have in vivo activity similar to those proposed for neurotransmitters or other neuroregulatory agents. ..., The interactions of the indolealkylamine N,N-dimethyltryptamine (DMT) with 5-hydroxytryptamine1A (5-HT1A) and 5-HT2 receptors in rat brain were analyzed using radioligand binding techniques and biochemical functional assays. The affinity of DMT for 5-HT1A sites labeled by (3)H-8-hydroxy-2-(di-n-propylamino)tetralin (3)H-8-OH-DPAT) was decreased in the presence of 1X10-4 M GTP, suggesting agonist activity of DMT at this receptor. Adenylate cyclase studies in rat hippocampi showed that DMT inhibited forskolin-stimulated cyclase activity, a 5-HT1A agonist effect. DMT displayed full agonist activity with an EC50 of 4X10-6 M in the cyclase assay. In contrast to the agonist actions of DMT at 5-HT1A receptors, DMT appeared to have antagonistic properties at 5-HT2 receptors. The ability of DMT to compete for (3)H-ketanserin-labeled 5-HT2 receptors was not affected by the presence of 1X10-4 M GTP, suggesting antagonist activity of DMT at 5-HT2 receptors. In addition, DMT antagonized 5-HT2-receptor-mediated phosphatidylinositol (PI) turnover in rat cortex at concentrations above 1X10-7 M, with 70% of the 5-HT-induced PI response inhibited at 1X10-4 M DMT. Micromolar concentrations of DMT produced a slight PI stimulation that was not blocked by the 5-HT2 antagonist ketanserin. These studies suggest that DMT has opposing actions on 5-HT receptor subtypes, displaying agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors., ... The sigma-1 receptor pharmacophore includes an alkylamine core, also found in the endogenous compound N,N-dimethyltryptamine (DMT). DMT acts as a hallucinogen, but its receptor target has been unclear. DMT bound to sigma-1 receptors and inhibited voltage-gated sodium ion (Na+) channels in both native cardiac myocytes and heterologous cells that express sigma-1 receptors. ... DMT induced hypermobility in wild-type mice but not in sigma-1 receptor knockout mice. These biochemical, physiological, and behavioral experiments indicate that DMT is an endogenous agonist for the sigma-1 receptor., For more Mechanism of Action (Complete) data for N,N-Dimethyltryptamine (7 total), please visit the HSDB record page. | |
Record name | Dimethyltryptamine | |
Source | DrugBank | |
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Record name | N,N-Dimethyltryptamine | |
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Color/Form |
Crystals ... also reported as plates from ethanol and light petroleum, Solid | |
CAS No. |
61-50-7 | |
Record name | N,N-Dimethyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-50-7 | |
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Record name | N,N-Dimethyltryptamine | |
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Record name | Dimethyltryptamine | |
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Record name | N,N-DIMETHYLTRYPTAMINE | |
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Record name | N,N-Dimethyltryptamine | |
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Record name | N,N-dimethyl-1H-indole-3-ethylamine | |
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Record name | DIMETHYLTRYPTAMINE | |
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Record name | N,N-Dimethyltryptamine | |
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Record name | Dimethyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |
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Melting Point |
46 °C, MP: 44.6-46.9 °C, also reported as ... 46 °C, MP: 48-49 °C, MP: 216-217 °C /N,N-Dimethyltryptamine methiodide | |
Record name | Dimethyltryptamine | |
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Record name | N,N-Dimethyltryptamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |
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Record name | Dimethyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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